

A Technical Guide to (R)-1,3-Dimethylpiperazine: Synthesis, Applications, and Experimental Considerations

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Compound of Interest

Compound Name: (R)-1,3-Dimethylpiperazine

Cat. No.: B1398121

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This guide provides an in-depth technical overview of **(R)-1,3-Dimethylpiperazine**, a chiral heterocyclic building block of significant interest in pharmaceutical research and drug development. We will explore its chemical identity, enantioselective synthesis, and strategic applications, with a focus on the rationale behind its use in the design of bioactive molecules. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the discovery and synthesis of novel therapeutics.

Core Compound Identification and Properties

(R)-1,3-Dimethylpiperazine is a chiral disubstituted piperazine. The presence of a stereocenter at the C3 position, coupled with the inherent properties of the piperazine scaffold, makes it a valuable component for introducing three-dimensional complexity and modulating the physicochemical properties of drug candidates.

It is crucial to distinguish between the free base and its common salt form, as they possess different CAS numbers and may be suited for different applications.

Form	CAS Number	Molecular Formula	Molecular Weight (g/mol)
(R)-1,3-Dimethylpiperazine (free base)	1033717-21-3	C ₆ H ₁₄ N ₂	114.19
(R)-1,3-Dimethylpiperazine dihydrochloride	1152110-26-3	C ₆ H ₁₆ Cl ₂ N ₂	187.11

Physical Properties of the Free Base:

Property	Value
Appearance	Liquid
Boiling Point	147.9 ± 8.0 °C at 760 mmHg[1]
Density	0.855 ± 0.06 g/cm ³ (Predicted)[1]
Refractive Index	n _{20/D} 1.409 (lit.)[1]

Sourcing and Procurement

(R)-1,3-Dimethylpiperazine and its dihydrochloride salt are commercially available from a variety of suppliers catering to the research and bulk chemical markets. When selecting a supplier, it is imperative to consider the required purity, scale, and the availability of comprehensive analytical data (e.g., certificate of analysis with chiral purity determination).

Key Suppliers:

- Ambeed[2]
- BIOSYNCE[1]
- BLD Pharm[3]
- ChemScene[4]

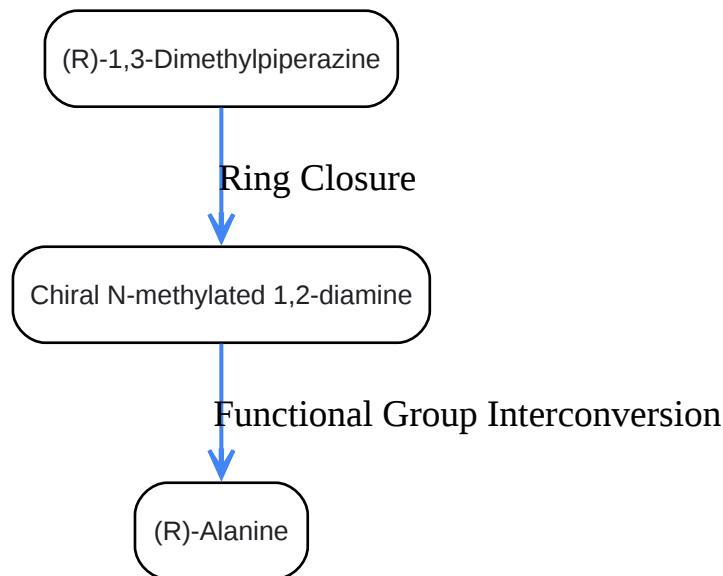
- CHIRALEN
- CymitQuimica
- Hit2Lead
- MySkinRecipes^[5]

Enantioselective Synthesis of (R)-1,3-Dimethylpiperazine

The controlled synthesis of the (R)-enantiomer of 1,3-dimethylpiperazine is critical to its application in chiral drug development. Several strategies have been developed for the asymmetric synthesis of chiral piperazines, often leveraging the chiral pool or catalytic asymmetric methods. Below is a representative, high-level workflow for its synthesis, drawing upon established principles of asymmetric synthesis. A common and efficient approach involves the use of a chiral starting material, such as a natural amino acid, to install the desired stereocenter.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic approach to **(R)-1,3-Dimethylpiperazine** begins with the disconnection of the piperazine ring, identifying a chiral 1,2-diamine as a key intermediate. This intermediate can, in turn, be derived from a readily available chiral starting material like (R)-alanine. This strategy ensures that the stereochemistry is set early in the sequence and carried through to the final product.



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Caption: Retrosynthetic approach for **(R)-1,3-Dimethylpiperazine**.

Exemplary Synthetic Protocol

This protocol outlines a plausible multi-step synthesis starting from (R)-alanine. The choice of protecting groups and specific reagents is critical for achieving high yields and maintaining enantiomeric purity.

Step 1: Reduction of (R)-Alanine to (R)-Alaninol

The carboxylic acid functionality of N-protected (R)-alanine is reduced to the corresponding alcohol. This is a standard transformation in organic synthesis.

Step 2: Conversion of the Alcohol to a Leaving Group

The primary alcohol of the N-protected (R)-alaninol is converted into a good leaving group, such as a tosylate or mesylate, to facilitate subsequent nucleophilic substitution.

Step 3: Introduction of the Second Nitrogen Atom

The activated alcohol undergoes nucleophilic substitution with a protected amine, such as N-methylamine, to form the diamine backbone.

Step 4: Deprotection and Cyclization

Removal of the protecting groups, followed by an intramolecular cyclization, forms the piperazine ring.

Step 5: N-Methylation

The final N-methylation at the N1 position can be achieved through various methods, such as reductive amination with formaldehyde and a reducing agent (e.g., sodium triacetoxyborohydride).

Applications in Drug Discovery and Medicinal Chemistry

The piperazine moiety is a privileged scaffold in medicinal chemistry, and the introduction of a chiral center at the C3 position offers a powerful tool for optimizing the pharmacological properties of drug candidates. The methyl group can serve as a steric shield, influence the conformation of the piperazine ring, and interact with specific hydrophobic pockets in the target protein.

Kinase Inhibitors

The 3-methylpiperazine motif has been incorporated into the design of kinase inhibitors to enhance potency and selectivity.^[6] The methyl group can probe the ATP-binding site and improve the pharmacokinetic profile of the molecule.

Experimental Example: Synthesis of a Thiadiazine-based Kinase Inhibitor Precursor

This protocol is adapted from the work of Kalogirou et al. and demonstrates the utility of **(R)-1,3-Dimethylpiperazine** as a nucleophile in the synthesis of potential kinase inhibitors.^[4] ^[7]

Objective: To synthesize (R)-3-chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-one.

Materials:

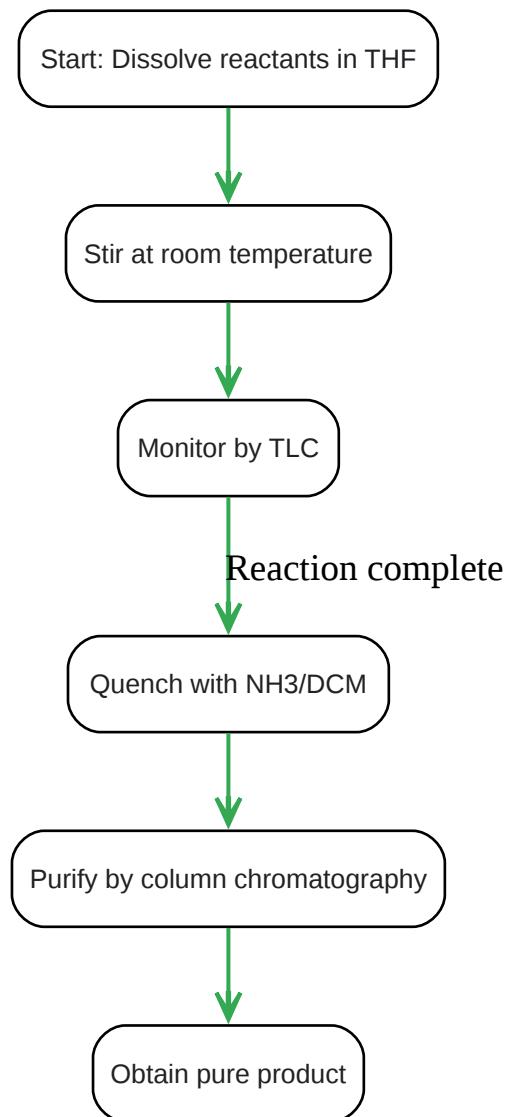
- 3,5-dichloro-4H-1,2,6-thiadiazin-4-one

- **(R)-1,3-Dimethylpiperazine**

- Tetrahydrofuran (THF), anhydrous
- Dichloromethane (DCM)
- tert-Butyl methyl ether (t-BuOMe)
- Silica gel for column chromatography

Procedure:

- To a stirred solution of 3,5-dichloro-4H-1,2,6-thiadiazin-4-one (1.0 eq) in anhydrous THF, add **(R)-1,3-Dimethylpiperazine** (1.0 eq) in one portion at room temperature (approximately 20 °C).
- Protect the reaction mixture from moisture using a drying tube and stir at room temperature.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, add DCM saturated with ammonia to the reaction mixture.
- Adsorb the mixture onto silica gel and purify by column chromatography using a suitable eluent system (e.g., DCM/t-BuOMe) to afford the desired product.

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Caption: Experimental workflow for the synthesis of a thiadiazine derivative.

Central Nervous System (CNS) Agents

Piperazine derivatives are well-represented among drugs targeting the central nervous system, including antipsychotics, antidepressants, and anxiolytics.^{[8][9]} The ability of the piperazine ring to interact with aminergic G protein-coupled receptors (GPCRs) is a key factor in their pharmacological activity. The introduction of a chiral center, as in **(R)-1,3-dimethylpiperazine**, can lead to improved receptor subtype selectivity and a better side-effect profile.

The rationale for using a chiral building block like **(R)-1,3-dimethylpiperazine** in the synthesis of CNS agents lies in the stereospecific nature of receptor-ligand interactions. The (R)-configuration may orient key pharmacophoric features in a manner that enhances binding affinity and/or functional activity at the target receptor while minimizing off-target effects.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions should be taken when handling **(R)-1,3-Dimethylpiperazine** and its derivatives.

For **(R)-1,3-Dimethylpiperazine** dihydrochloride:

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection).

Storage:

- Store in a tightly sealed container in a cool, dry, and well-ventilated area.[\[1\]](#)

Conclusion

(R)-1,3-Dimethylpiperazine is a valuable and versatile chiral building block for the synthesis of complex, enantiomerically pure molecules with potential therapeutic applications. Its utility in the construction of kinase inhibitors and CNS-active agents highlights the importance of stereochemistry in drug design. A thorough understanding of its synthesis, properties, and reactivity is essential for its effective application in modern drug discovery programs.

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